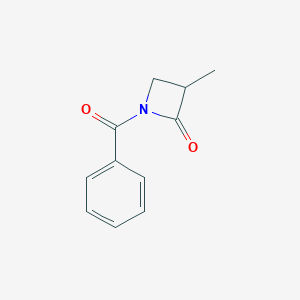

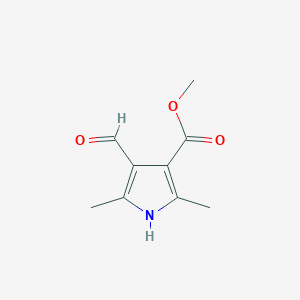

![molecular formula C19H28O2 B065262 (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-Pentadeuterio-17-hidroxi-10,13-dimetil-1,7,8,9,11,12,14,15,16,17-decahidrociclopenta[a]fenantren-3-ona CAS No. 165195-35-7](/img/structure/B65262.png)

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-Pentadeuterio-17-hidroxi-10,13-dimetil-1,7,8,9,11,12,14,15,16,17-decahidrociclopenta[a]fenantren-3-ona

Descripción general

Descripción

Introduction 4-Androsten-17A-OL-3-one, also known as androstenedione, is a 19-carbon steroid hormone that serves as a precursor in the biosynthesis of testosterone and estrogens. The derivatives and isotopically labeled versions like "4-Androsten-17A-OL-3-one-2,2,4,6,6-D5" are often used in scientific research to trace metabolic pathways and understand steroid hormone actions.

Synthesis Analysis The synthesis of androstenedione derivatives involves various chemical reactions, starting from simpler steroid precursors. For example, derivatives of 17-aza-D-homo-5-androsten-3-ol have been synthesized as potential antimicrobial agents through reductive alkylation and other chemical modifications, although these derivatives did not exhibit significant activity (Doorenbos, Scott, & Vaidya, 1971). Similarly, the synthesis of 17α-butyl-3β,17β-dihydroxy-16-oximino-5-androstene involved Beckmann fragmentation reactions starting from a hydroxy-oximino steroid precursor (Stojanovic et al., 2001).

Molecular Structure Analysis The molecular structure of androstenedione and its derivatives can be elucidated using crystallographic and NMR techniques. For instance, the crystallographic analysis of 4-Androstene-3,17-dione revealed the existence of six-membered rings in chair and sofa conformations and a five-membered ring in an envelope conformation. The study highlighted the importance of C–H···O intermolecular hydrogen interactions in steroids (Rajnikant et al., 2009).

Chemical Reactions and Properties Androstenedione and its derivatives undergo various chemical reactions, reflecting their complex chemical properties. For example, the interaction with enzymes such as aromatase can be inhibited by certain androstene derivatives, indicating their potential use as enzyme inhibitors in cancer therapy or in the treatment of conditions like aromatase excess syndrome (Abul-Hajj, 1986).

Aplicaciones Científicas De Investigación

Cristalografía

El compuesto se ha utilizado en estudios cristalográficos . La estructura cristalina de este compuesto se ha determinado, proporcionando información valiosa sobre su estructura molecular .

Síntesis de esteroides

Este compuesto es un intermedio clave en la biosíntesis de medicamentos esteroideos . Puede transformarse a partir de fitoesteroles por cepas de Mycobacterium . El compuesto se puede convertir aún más en 1,4-androstadieno-3,17-diona (ADD) y 9α-hidroxi-4-androsten-3,17-diona (9OH-AD), que son compuestos de partida importantes para la síntesis de medicamentos esteroideos .

Endocrinología

El compuesto es un esteroide natural que se produce principalmente en el tejido adrenal . En enfermedades como el síndrome de Cushing, el hiperandrogenismo de origen adrenal y la hiperplasia suprarrenal congénita, los niveles plasmáticos de este compuesto son muy altos .

Ferroelectricidad

Se ha encontrado que el compuesto exhibe ferroelectricidad . Esta propiedad podría tener aplicaciones potenciales en el campo de la electrónica .

Sondas fluorescentes

Si bien no hay evidencia directa de que este compuesto se use como una sonda fluorescente, se han utilizado compuestos similares en el diseño y la síntesis de sondas fluorescentes

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-PPXDMADMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

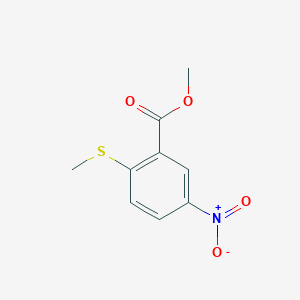

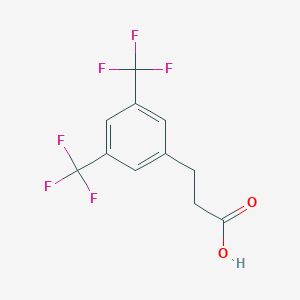

![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B65206.png)